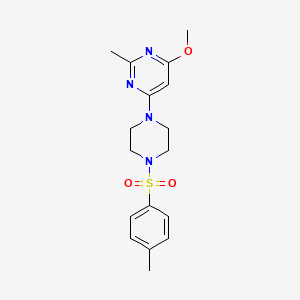![molecular formula C16H14ClFN2OS2 B2702450 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 851803-00-4](/img/structure/B2702450.png)
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a chlorofluorophenyl group, a thiophenyl group, and an imidazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole ring, followed by the addition of the chlorofluorophenyl and thiophenyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a central imidazole ring, with the chlorofluorophenyl and thiophenyl groups attached at specific positions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the chlorofluorophenyl group could undergo nucleophilic aromatic substitution reactions, while the imidazole ring could participate in various acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the specific functional groups present .科学的研究の応用
Catalyst and Solvent-Free Synthesis Applications
This compound has been utilized in catalyst- and solvent-free synthesis methods. For instance, it plays a role in the regioselective synthesis of certain heterocyclic amides, such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. These processes involve microwave-assisted Fries rearrangements and are significant for their eco-friendly and efficient nature. Theoretical studies, including density functional theory (DFT) calculations, further explore these synthetic processes, highlighting the compound's utility in organic synthesis (Moreno-Fuquen et al., 2019).
Structural Chemistry and Crystallography
The compound is significant in the field of structural chemistry and crystallography. Studies have focused on the synthesis and crystal structure of similar compounds, emphasizing their biological activities, such as antibacterial and antifungal properties. These studies contribute to our understanding of the structural aspects of heterocyclic compounds and their potential applications in pharmaceuticals (Nagaraju et al., 2018).
Formulation Development for Poorly Water-Soluble Compounds
This compound has been instrumental in the development of formulations for poorly water-soluble compounds. Research has been conducted to increase in vivo exposure of similar compounds, thereby enhancing their efficacy in medical applications. Such studies are crucial for the pharmaceutical industry, particularly in the development of new drugs and therapeutic agents (Burton et al., 2012).
Materials Science: Polyimides and Thin-Film Transistors
In the realm of materials science, this compound is relevant for the synthesis of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stability. These materials are used in applications like thin-film transistors and organic light-emitting transistors (OLETs), demonstrating the compound's significance in advanced material technologies (Tapaswi et al., 2015).
Antibacterial Activity Studies
The compound is also relevant in studies exploring antibacterial activities. Novel compounds synthesized from similar structures have been characterized and assessed for their antibacterial efficacy, contributing to the search for new antimicrobial agents (Shahana & Yardily, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2OS2/c17-13-4-1-5-14(18)12(13)10-23-16-19-6-7-20(16)15(21)9-11-3-2-8-22-11/h1-5,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWNQJQYVTQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
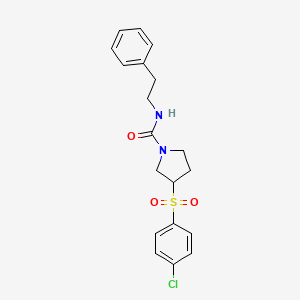
![N-(1,3-benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2702368.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2702369.png)
![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)
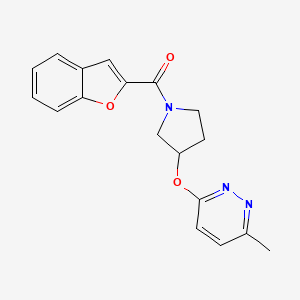

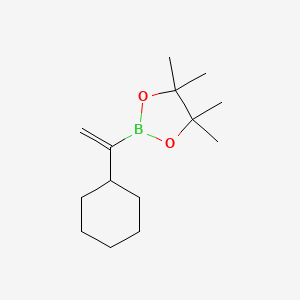
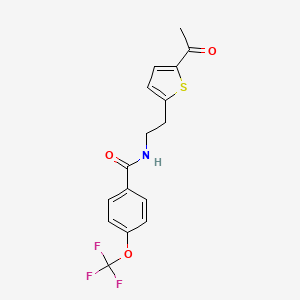
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2702378.png)
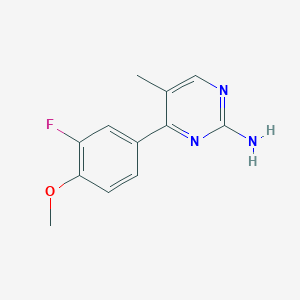
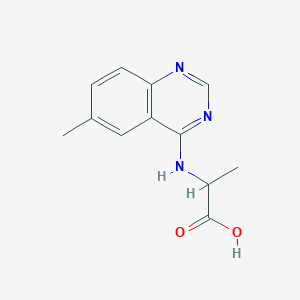
![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)
